

Topaz for Cryo-EM: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Topaz**, a powerful suite of deep learning-based tools for cryo-electron microscopy (cryo-EM). We will delve into the core principles of **Topaz**, its applications in particle picking and micrograph denoising, and provide detailed experimental protocols for its use.

Introduction to Topaz: A Paradigm Shift in Cryo-EM Data Analysis

Topaz is a software package that leverages convolutional neural networks (CNNs) to automate and improve key steps in the cryo-EM data analysis pipeline.[1] Developed by Bepler et al., its primary distinction lies in its application of a semi-supervised machine learning approach known as positive-unlabeled (PU) learning for particle picking.[2][3] This allows **Topaz** to be trained on a small number of user-picked "positive" examples (particles) without the need for explicitly labeling "negative" examples (background noise or contaminants), a significant departure from traditional supervised learning methods.[2]

Beyond particle picking, the **Topaz** suite also includes a powerful tool for micrograph and tomogram denoising, **Topaz**-Denoise, which utilizes a Noise2Noise deep learning framework to enhance the signal-to-noise ratio (SNR) of cryo-EM images.[4][5] This can lead to improved particle picking and more accurate 3D reconstructions.

Topaz is designed to be modular and can be integrated into popular cryo-EM data processing suites such as CryoSPARC and RELION, or used as a standalone command-line tool.[2][6][7]



Core Technology: Positive-Unlabeled (PU) Learning

The fundamental innovation of **Topaz** for particle picking is its use of positive-unlabeled (PU) learning.[2] In the context of cryo-EM, manually picking tens of thousands of particles is a laborious and often subjective task. Furthermore, explicitly labeling non-particle regions as "negative" examples for training a classifier is impractical due to the vast and complex nature of the background in micrographs.

PU learning addresses this challenge by training a model solely on positively labeled examples (the particles you pick) and a vast collection of unlabeled data (the rest of the micrograph). The underlying assumption is that the unlabeled data is a mixture of both positive (unpicked particles) and negative examples. **Topaz** utilizes a specific objective function, GE-binomial, to train its CNN to distinguish particles from the background, even with sparsely labeled training data.[8]

This approach offers several advantages:

- Reduced Manual Labor: Requires significantly fewer manually picked particles for training compared to supervised methods that need extensive negative examples.
- Improved Generalization: By learning from the entire micrograph context, the model can often identify particles with varied orientations and in complex environments.
- Reduced Bias: Minimizes the user-dependent bias inherent in manual negative example selection.

Key Applications of Topaz in Cryo-EM

Topaz offers two primary functionalities that address critical bottlenecks in the cryo-EM workflow:

Particle Picking

Topaz's particle picking workflow is a multi-step process that involves training a model and then using it to identify particles in a larger dataset. The general workflow is as follows:

• Training Data Preparation: A small, representative set of particles (typically a few hundred to a few thousand) is manually picked from a subset of micrographs.



- Model Training: The manually picked particle coordinates are used to train a CNN model using the PU learning framework.
- Particle Extraction: The trained model is then applied to the full set of micrographs to identify and extract particle coordinates.

This process results in a significantly larger and more comprehensive set of particles than manual picking alone, often leading to higher-resolution 3D reconstructions.[2]

Micrograph Denoising (Topaz-Denoise)

The low signal-to-noise ratio (SNR) of cryo-EM micrographs is a major limiting factor in structure determination. **Topaz**-Denoise addresses this by employing a deep learning method based on the Noise2Noise framework.[5] This technique trains a neural network to distinguish signal from noise by providing it with two independent noisy images of the same underlying signal. In cryo-EM, these independent images can be generated by splitting the movie frames of a single exposure into even and odd frames.

Denoising with **Topaz** can:

- Improve Micrograph Interpretability: Make particles more clearly visible for manual inspection and picking.
- Enhance Particle Picking Performance: Both manual and automated particle picking can be more accurate on denoised micrographs.[10]
- Potentially Improve Downstream Processing: Denoised particles may lead to better 2D class averages and more accurate 3D reconstructions.

Quantitative Performance of Topaz

Recent studies have benchmarked the performance of **Topaz** against other popular particle picking methods. One such study compared **Topaz** with crYOLO and a newer method, CryoSegNet, on a diverse set of cryo-EM datasets. The results demonstrate the competitive performance of **Topaz** in terms of precision, recall, and the final resolution of the reconstructed 3D density maps.



Particle Picking Performance Metrics

The following table summarizes the performance of **Topaz**, crYOLO, and CryoSegNet on a benchmark dataset. The metrics used are:

- Precision: The fraction of correctly identified particles among all picked particles.
- Recall: The fraction of true particles that were successfully identified.
- F1-Score: The harmonic mean of precision and recall, providing a balanced measure of a picker's performance.
- Dice Score: A measure of the overlap between the predicted particle masks and the ground truth.

Particle Picker	Average Precision	Average Recall	Average F1- Score	Average Dice Score
Topaz	0.704	0.802	0.729	0.683
crYOLO	0.744	0.768	0.751	0.698
CryoSegNet	0.792	0.747	0.761	0.719

Data from a comparative study on a benchmark dataset of 1,879 micrographs with 401,263 labeled particles.[11]

As the table shows, **Topaz** exhibits a high recall, indicating its strength in identifying a large fraction of the true particles.

3D Reconstruction Resolution Comparison

The ultimate test of a particle picker is the quality of the 3D reconstruction obtained from the picked particles. The following table compares the resolution of 3D density maps reconstructed from particles picked by **Topaz**, crYOLO, and CryoSegNet for several EMPIAR datasets.



EMPIAR ID	Protein	Topaz Resolution (Å)	crYOLO Resolution (Å)	CryoSegNet Resolution (Å)
10093	Apoferritin	3.01	3.10	3.05
10345	ABC Transporter	3.19	3.65	2.67
10094	Beta- galactosidase	3.87	4.23	3.65
10025	T20S Proteasome	3.61	3.98	3.45
10096	TRPML1	4.17	4.29	4.08
Average	3.57	3.85	3.32	

Resolution of 3D density maps reconstructed from particles picked by each method.[11]

These results indicate that **Topaz** consistently produces high-quality particle sets that lead to high-resolution 3D reconstructions, outperforming crYOLO on average and showing competitive results with the more recent CryoSegNet.

Experimental Protocols

This section provides detailed command-line protocols for using **Topaz** for both particle picking and denoising. These examples assume that **Topaz** is installed and configured in your environment.

Particle Picking Workflow

The following is a step-by-step guide to a typical **Topaz** particle picking workflow.

Step 1: Preprocessing Micrographs

It is recommended to downsample and normalize micrographs before training and picking.

Step 2: Training a Model

Train a **Topaz** model using your manually picked particle coordinates.



Step 3: Extracting Particles

Use the trained model to pick particles from the preprocessed micrographs.

Step 4: Generating a Precision-Recall Curve (Optional)

To evaluate the picking performance and choose an optimal score threshold, you can generate a precision-recall curve if you have a set of ground-truth particle coordinates.

Denoising Workflow

Topaz-Denoise can be used with pre-trained models or you can train your own.

Using a Pre-trained Model:

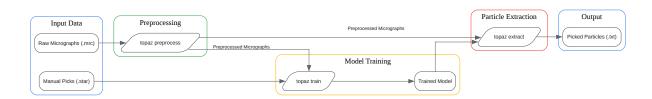
Training a New Denoising Model:

Training your own denoising model requires splitting your micrograph movie frames into even and odd sets.

Applying the Newly Trained Model:

Visualizing Workflows and Logical Relationships

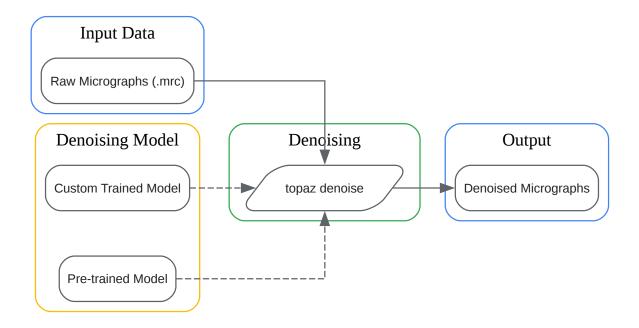
The following diagrams, generated using the DOT language, illustrate the key workflows in **Topaz**.





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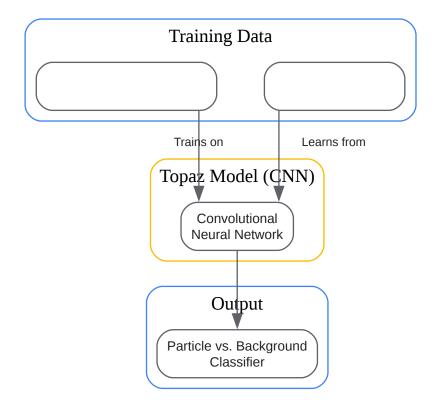
Caption: The **Topaz** particle picking workflow, from raw data to extracted particle coordinates.



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Caption: The **Topaz**-Denoise workflow, utilizing either a pre-trained or custom model.





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Caption: Conceptual diagram of Positive-Unlabeled (PU) Learning in Topaz.

Conclusion

Topaz represents a significant advancement in cryo-EM data processing, offering powerful and efficient solutions for particle picking and micrograph denoising. Its core innovation of positive-unlabeled learning streamlines the particle picking process, reducing manual effort and potential bias. The quantitative data demonstrates that **Topaz** is a highly competitive tool that can lead to high-resolution 3D reconstructions. By integrating **Topaz** into their workflows, researchers, scientists, and drug development professionals can accelerate their structural biology research and gain deeper insights into the molecular machinery of life.

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